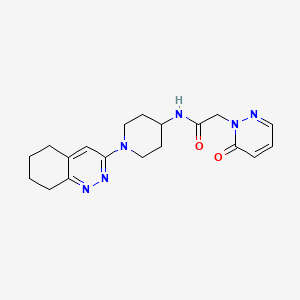

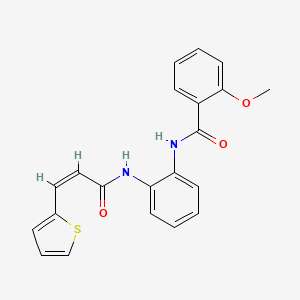

![molecular formula C21H27ClN6O2 B2730759 8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione CAS No. 878421-80-8](/img/structure/B2730759.png)

8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione” is a chemical compound with the molecular formula C18H19ClN6O4 . It has an average mass of 418.834 Da and a monoisotopic mass of 418.115631 Da . It is also known as “{8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid” in IUPAC nomenclature .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. High-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are commonly used methods . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Scientific Research Applications

Antifungal Applications

A novel potential antifungal compound of the 1,2,4-triazole class, with structural similarities to the queried compound, demonstrates poor solubility in buffer solutions and hexane but better solubility in alcohols. Its solubility and partitioning behavior in biologically relevant solvents were thoroughly investigated, indicating a preference for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).

Luminescent Properties and Photo-induced Electron Transfer

Piperazine substituted naphthalimide model compounds, including structures similar to the compound , were synthesized to study their luminescent properties and photo-induced electron transfer (PET) capabilities. These compounds have shown potential as pH probes due to their fluorescence response to pH changes, indicating their utility in biological and chemical sensing applications (Gan et al., 2003).

Anticonvulsant and Antimicrobial Activities

Several studies have focused on the synthesis and evaluation of compounds with the piperazine moiety for anticonvulsant and antimicrobial activities. For instance, derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione have been synthesized and screened for their vasodilator activity, showcasing significant activity compared to standard treatments (Bhatia et al., 2016). Moreover, benzyl and sulfonyl derivatives of related compounds have been studied for antibacterial, antifungal, and anthelmintic activities, revealing significant biological activities and potential as fingerprint agents (Khan et al., 2019).

Synthesis and Biological Activity Evaluation

The synthesis and biological activity of xanthene derivatives as antiasthmatic agents have been explored, focusing on the development of Phosphodiesterase 3 inhibitors. These studies have led to the identification of compounds with significant vasodilator activity, pointing towards potential anti-asthmatic applications (Bhatia et al., 2016).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, such as its impact on GPX4 and cancer cell viability . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, and physical and chemical properties could provide valuable insights.

properties

IUPAC Name |

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN6O2/c1-14(2)28-17(23-19-18(28)20(29)25(4)21(30)24(19)3)13-26-8-10-27(11-9-26)16-7-5-6-15(22)12-16/h5-7,12,14H,8-11,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTHBXRSRLXOAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730678.png)

![6-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B2730682.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2730686.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2730688.png)

![(E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide](/img/structure/B2730689.png)

![2-Benzyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2730696.png)

![ethyl 3-benzoyl-1-(2,4-dichlorobenzyl)-7-hydroxy-2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B2730698.png)